molecular formula C15H17ClFN3 B6458281 1-({1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole CAS No. 2548990-58-3

1-({1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

Cat. No.: B6458281
CAS No.: 2548990-58-3
M. Wt: 293.77 g/mol
InChI Key: NRMJFPPYSVFPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical compound, 1-({1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole, is a synthetic organic molecule designed for advanced pharmaceutical and life science research. It features a pyrazole core, a privileged scaffold in medicinal chemistry known to exhibit a wide spectrum of biological activities. Pyrazole-containing compounds are frequently investigated as potent inhibitors of various disease targets . The molecule is further functionalized with an azetidine ring, a four-membered nitrogen heterocycle that is increasingly valued in drug discovery for its ability to improve key physicochemical properties of lead compounds, such as metabolic stability and solubility. The specific structural architecture of this reagent, combining a pyrazole with an azetidine linker and a 2-chloro-6-fluorophenyl group, suggests potential utility in developing novel small-molecule inhibitors, particularly in the field of oncology. Similar pyrazole-based structures have been successfully developed into highly potent and selective inhibitors of protein kinases, such as the mesenchymal-epithelial transition factor (c-Met), which is a prominent target in cancer therapy . The integration of the azetidine moiety is a strategic design element often employed to fine-tune the molecular geometry and interaction with enzyme active sites. Consequently, this compound serves as a valuable building block or a direct screening candidate for researchers exploring new chemical entities in programs focused on kinase inhibition , cancer therapeutics , and signal transduction pathway modulation. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN3/c1-11-5-18-20(6-11)9-12-7-19(8-12)10-13-14(16)3-2-4-15(13)17/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMJFPPYSVFPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of 1-({1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is C13H15ClFN3, with a molecular weight of 259.32 g/mol. The compound's structure is characterized by:

Feature Description
Pyrazole Ring A five-membered ring containing two nitrogen atoms.
Azetidine Moiety A four-membered saturated ring containing one nitrogen atom.
Chloro-Fluorophenyl Group Enhances lipophilicity and may influence receptor binding.

Antitumor Activity

Compounds containing pyrazole and azetidine structures have been explored for their antitumor properties. Although specific studies on this compound are lacking, related compounds have shown promise against various cancer cell lines.

Antimicrobial Activity

Some derivatives in the same chemical class have demonstrated antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The presence of halogen substituents may enhance this activity by altering the compound's interaction with bacterial cell membranes.

While there is currently no detailed research on the mechanism of action for this specific compound, similar compounds often exert their effects through modulation of enzyme activity or interaction with cellular receptors. The presence of the azetidine and pyrazole rings may allow for diverse interactions with biological targets.

Synthesis and Evaluation

Research has focused on synthesizing related compounds to evaluate their biological activities. For instance, compounds with similar structures have been tested for their efficacy against cancer cell lines and bacterial strains, providing insight into the potential effectiveness of this compound.

Comparative Studies

A comparative analysis of related compounds shows varying degrees of biological activity based on structural modifications:

Compound Activity Notes
4-chloro-{[1-(3,4-difluorophenyl)methyl]azetidin}-pyrazoleAntitumorEnhanced potency against certain cancer cell lines.
4-methoxy-{[1-(2-chlorophenyl)methyl]azetidin}-pyrazoleAntimicrobialAltered metabolic profile enhancing solubility.

Safety and Toxicity

Due to the absence of extensive studies on this compound, information regarding its safety profile remains limited. However, the presence of halogens suggests potential irritative properties and environmental concerns.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Structural Differences vs. Target Compound Evidence ID
1-[(2-Chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine C10H9ClFN3 Pyrazole 3-position: NH2 (amine) Lacks azetidine ring; pyrazole substituent differs
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride C7H13Cl2N3 Azetidine 3-position: unsubstituted; pyrazole 4-CH3; dihydrochloride salt Lacks 2-chloro-6-fluorophenylmethyl group
4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole C23H23FN2O2 Azetidine 1-position: 2-fluoro-6-methoxyphenoxy; pyrazole 1-position: phenyl Phenoxy vs. chloro-fluorophenyl; phenyl vs. CH3 on pyrazole
4-Bromo-1-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole C15H14BrFN2O Azetidine 1-position: 4-fluorobenzoyl; pyrazole 4-position: Br Fluorobenzoyl vs. chloro-fluorophenyl; Br vs. CH3

Key Observations :

  • Azetidine Functionalization : Derivatives lacking the azetidine ring (e.g., ) lose conformational rigidity, which may impact binding affinity in biological targets .
  • Pyrazole Modifications : Substitutions at the pyrazole 3- or 4-positions (e.g., NH2 in , Br in ) alter electronic properties and steric bulk, influencing solubility and reactivity .
Physicochemical and Spectroscopic Properties
  • Optical Properties : The target compound’s UV/vis absorption (if similar to ) may show a band near 314 nm in THF, with fluorescence emission at ~375 nm, typical of conjugated heterocycles .
  • Solubility : The dihydrochloride salt in likely exhibits higher aqueous solubility than the neutral target compound, underscoring the role of salt formation in pharmacokinetic optimization .
  • Thermal Stability : Azetidine-containing compounds (e.g., ) generally exhibit moderate thermal stability due to ring strain, though halogenation may improve stability .

Preparation Methods

Azetidine Ring Formation

Azetidine precursors are commonly prepared via ring-closing reactions. For example, treatment of 3-aminopropanol with thionyl chloride generates the corresponding chloramine intermediate, which undergoes intramolecular nucleophilic substitution to yield azetidine. Alternatively, Gabriel synthesis using potassium phthalimide and 1,3-dibromopropane provides a protected azetidine derivative, which is subsequently deprotected with hydrazine hydrate.

Functionalization of the Azetidine Nitrogen

Coupling of Pyrazole and Azetidine Moieties

The final step involves alkylation of the pyrazole’s N-1 position with the azetidine-derived bromide.

Alkylation Conditions

Deprotonation of 4-methyl-1H-pyrazole with cesium carbonate in acetonitrile generates the reactive pyrazolide anion, which undergoes SN2 displacement with 1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-ylmethyl bromide. Reaction optimization studies indicate that microwave irradiation at 90°C for 12 hours enhances yield (up to 85%) while minimizing side products. Polar aprotic solvents such as DMF or acetonitrile are preferred for their ability to stabilize ionic intermediates.

Purification and Characterization

Post-reaction workup includes extraction with ethyl acetate, washing with brine, and drying over sodium sulfate. Column chromatography using silica gel with ethyl acetate/hexane gradients isolates the desired product. Final characterization via LCMS (M+H⁺: 362.1) and ¹H NMR confirms structural integrity.

Alternative Synthetic Routes

Mitsunobu Reaction

An alternative coupling strategy employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to conjugate the azetidine methanol derivative directly to the pyrazole nitrogen. This method circumvents the need for halogenated intermediates but requires stoichiometric reagents, increasing cost.

Reductive Amination

Condensation of 4-methyl-1H-pyrazole-1-carbaldehyde with 1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-ylmethanamine under reducing conditions (NaBH₄/MeOH) provides moderate yields (55–60%) but introduces challenges in imine intermediate stability.

Reaction Optimization and Challenges

Solvent and Base Selection

Cesium carbonate outperforms weaker bases (e.g., K₂CO₃) in promoting pyrazole deprotonation, as evidenced by higher yields (72% vs. 48%) in analogous alkylations. DMF enhances reaction rates due to its high polarity, though acetonitrile offers easier post-reaction purification.

Temperature and Time

Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes while maintaining yields, as demonstrated in the alkylation of pyrazole boronate esters. Elevated temperatures (160°C) are critical for activating less reactive secondary alkyl halides.

Side Reactions

Competing O-alkylation is mitigated by using excess pyrazole and ensuring complete deprotonation. Azetidine ring-opening under acidic conditions necessitates strict pH control during workup.

Scalability and Industrial Applications

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency. Patent data highlight the use of palladium-catalyzed cross-couplings for analogous compounds, though this approach is less relevant for the target molecule due to the absence of aromatic coupling partners .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Basic Research Question
Optimizing synthesis involves evaluating reaction conditions, solvent systems, and catalysts. For example, highlights that pyrazole derivatives with chloro/fluorophenyl groups often require multistep reactions, such as nucleophilic substitution or cross-coupling, under inert atmospheres. Key steps include:

  • Temperature control : Reactions involving azetidine or pyrazole intermediates may require low temperatures (−20°C to 0°C) to prevent side reactions like ring-opening .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of halogenated intermediates, as noted in for similar azetidine-pyrazole hybrids .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl halide intermediates, as demonstrated in for pyrazole-triazole hybrids .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : ¹H/¹³C NMR can confirm substitution patterns on the pyrazole and azetidine rings. For example, emphasizes the use of DEPT-135 to distinguish CH₂ groups in azetidine derivatives .
  • Mass spectrometry (HRMS) : High-resolution MS validates molecular weight and isotopic patterns, critical for detecting impurities (e.g., uses HRMS for trifluoromethyl-substituted pyrazoles) .
  • X-ray crystallography : demonstrates how single-crystal X-ray diffraction resolves steric effects in pyrazole derivatives, particularly for assessing dihedral angles between aromatic rings .

How do substituents on the pyrazole and azetidine rings influence the compound’s biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (EWGs) : The 2-chloro-6-fluorophenyl group () enhances metabolic stability and target binding via hydrophobic interactions .
  • Azetidine flexibility : The azetidine ring’s constrained geometry (vs. piperidine) reduces off-target effects, as observed in for fluorinated analogs .
  • Methyl group on pyrazole : The 4-methyl group () increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
    Methodological approach : Use comparative assays (e.g., IC₅₀ comparisons in kinase inhibition) with analogs varying in substituent position/halogenation.

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies often arise from assay variability or impurities. Solutions include:

  • Standardized protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) to minimize variability, as in ’s triazole-pyrazole hybrid studies .
  • Purity validation : Use HPLC-MS () to ensure ≥95% purity, eliminating confounding effects from synthetic byproducts .
  • Meta-analysis : Cross-reference data from multiple sources (e.g., PubChem, Acta Cryst.) to identify trends, as in ’s crystallographic validation .

What in silico modeling approaches predict pharmacokinetic properties of this compound?

Advanced Research Question
Computational tools guide drug-likeness optimization:

  • Molecular docking : Predict binding affinity to targets (e.g., kinases) using software like AutoDock Vina. ’s fluorinated pyrazoles show enhanced docking scores due to fluorine’s electronegativity .
  • QSAR models : Relate substituent properties (e.g., logP, polar surface area) to bioavailability. ’s trifluoromethyl-substituted pyrazoles align with QSAR predictions for improved membrane permeability .
  • ADMET prediction : Tools like SwissADME assess metabolic stability (CYP450 interactions) and toxicity, critical for azetidine-containing compounds .

How can researchers design experiments to assess the compound’s stability under physiological conditions?

Basic Research Question
Stability studies involve:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and monitor decomposition via LC-MS ( methodology) .
  • Plasma stability assays : Use human plasma to assess esterase-mediated hydrolysis of labile groups (e.g., ’s benzyl ethers) .
  • Forced degradation : Expose to heat/light and analyze degradation products (e.g., ’s protocol for azetidine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.